N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide
説明
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. The 6-position of the core is linked via an ethoxyethyl chain to an acetamide moiety bearing an ortho-methylphenyl (o-tolyl) substituent. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity, while the o-tolyl group could influence steric interactions in biological targets.
特性
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-5-2-3-6-16(15)14-20(29)24-11-12-30-21-10-9-19-25-26-22(28(19)27-21)17-7-4-8-18(23)13-17/h2-10,13H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIIKSRIBBIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. This compound exhibits significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide. Its molecular formula is , and it has a molecular weight of 273.27 g/mol. The structure features a triazolo-pyridazine core linked to an o-tolyl acetamide moiety.
1. Anti-inflammatory Activity
Research indicates that derivatives of triazolo-pyridazine compounds have shown potential as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammation. A study highlighted that certain compounds in this class exhibited selective inhibition against COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Table 1: Comparison of COX-II Inhibition Potency
2. Anticancer Activity
The anticancer properties of triazolo derivatives have been extensively studied. For instance, compounds similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide were tested against various human cancer cell lines (e.g., MCF-7). Results indicated that some derivatives demonstrated significant cytotoxic effects with IC50 values in the micromolar range .
Case Study: Cytotoxicity Against MCF-7 Cells
A specific derivative exhibited an IC50 value of 1.33 μM against MCF-7 cells, highlighting its potential as an effective anticancer agent compared to standard treatments .
The biological activity of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound acts by inhibiting specific kinases and enzymes associated with inflammatory responses and tumor growth.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several structurally related analogues, differing primarily in substituents and side chains:
E-4b (): This compound features a benzoylamino-propenoic acid substituent instead of the acetamide chain. The presence of a carboxylic acid group in E-4b introduces polarity, likely affecting solubility and bioavailability compared to the target compound’s lipophilic o-tolylacetamide chain .
C22H16N6OS (): Contains a 3-pyridinyl group on the triazolo-pyridazine core and a thiazine-linked acetamide.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CHEMBL1503125, ): Substituted with a 3-methyl group on the triazolo-pyridazine core and an ethoxyphenylacetamide side chain. The ethoxy group may enhance solubility, while the methyl group could reduce steric hindrance compared to the target’s 3-fluorophenyl substituent .
C1632 (): A methyl-substituted triazolo-pyridazine derivative with an N-methylacetamide side chain. The simpler methyl group and lack of fluorination may limit its binding affinity relative to the target compound .
Physical and Chemical Properties
Limited data are available for direct comparison, but key observations include:
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 Da (based on analogues like C22H16N6OS, MW 412.48), suggesting moderate bioavailability challenges common to larger heterocycles .
Pharmacological Relevance
- C1632 () is utilized as a pharmacological inhibitor, indicating that triazolo-pyridazine derivatives are viable scaffolds for drug discovery. The target compound’s fluorophenyl and o-tolyl groups may improve target engagement compared to C1632’s simpler substituents .
- Compound 13 (), a methyl-substituted triazolo-pyridazine linked to a benzoylated phenethyl group, demonstrates the versatility of this core in diverse therapeutic contexts, though biological data for the target compound remain unspecified .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
